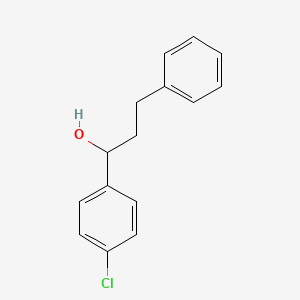
4-(Diethylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a secondary amine and alcohol, characterized by the presence of a diethylamino group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds under mild conditions, with the diethylamine acting as a nucleophile and attacking the carbonyl group of butan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of butan-2-one or butanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(Diethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)butan-2-ol involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules. The alcohol group allows it to participate in various biochemical reactions, including oxidation and reduction processes. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with the alcohol group at a different position.
4-(Diethylamino)-2-butanone: Contains a ketone group instead of an alcohol.
4-(Diethylamino)butane: Lacks the alcohol group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Diethylamino)butan-2-ol is unique due to its combination of an amine and alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and analytical chemistry.
Propiedades
Número CAS |
5467-48-1 |
|---|---|
Fórmula molecular |
C8H19NO |
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
4-(diethylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-9(5-2)7-6-8(3)10/h8,10H,4-7H2,1-3H3 |
Clave InChI |
QUDBKQDNUJKSAM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


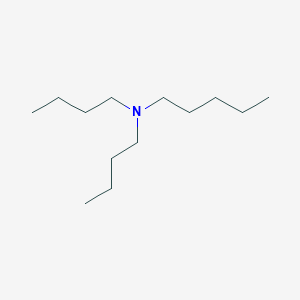

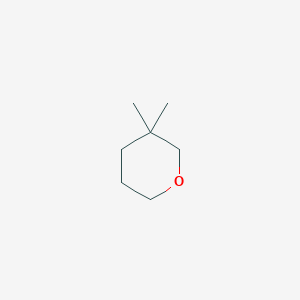
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
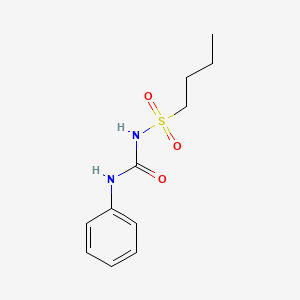
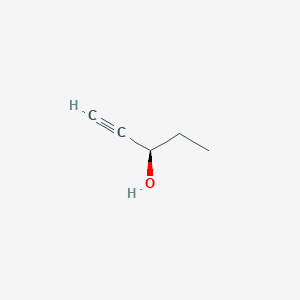
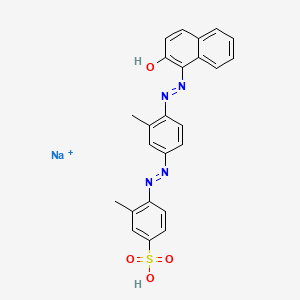
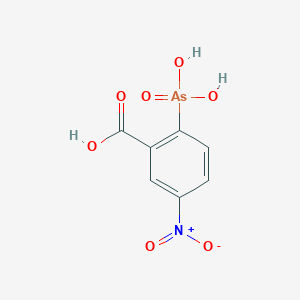
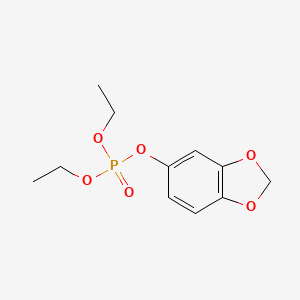
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)

![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
